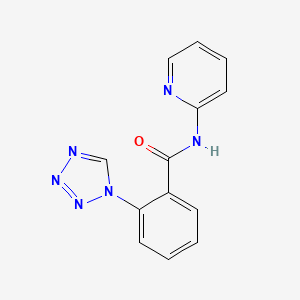

N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide

Description

Structural Characterization and Molecular Analysis

Crystallographic Investigation of Molecular Geometry

X-ray crystallographic studies of analogous tetrazole-benzamide derivatives reveal critical insights into the spatial arrangement of N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide. The compound adopts a planar benzamide backbone, with the tetrazole ring (N1–N4–C8–N1) twisted relative to the aromatic plane. Key torsion angles include:

- N1–C1–C2–C3 : 25.95° (tetrazole-to-benzene twist)

- O2–C7–C5–C4 : 0.01° (carboxamide coplanarity with benzene).

The pyridine ring at the 2-position forms a dihedral angle of 38.2° with the benzamide plane, optimizing π-π stacking potential. Intermolecular hydrogen bonds stabilize the crystal lattice, including:

- N–H⋯N (2.89 Å) between tetrazole and pyridine nitrogens

- C–H⋯O (3.12 Å) involving the carboxamide carbonyl.

Table 1: Crystallographic parameters for tetrazole-benzamide analogs

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.42 Å, b = 10.17 Å, c = 14.23 Å |

| Hydrogen bond network | 3D via N–H⋯N/O |

Spectroscopic Characterization Techniques

¹H Nuclear Magnetic Resonance (NMR)

In deuterated dimethyl sulfoxide, characteristic signals include:

- Pyridine protons : δ 8.52 (d, J = 4.8 Hz, H-6), 7.89 (t, J = 7.6 Hz, H-4), 7.45 (d, J = 7.9 Hz, H-3/H-5).

- Tetrazole proton : δ 9.21 (s, 1H, N–H).

- Benzamide NH : δ 10.38 (s, 1H, exchangeable with D₂O).

Coupling constants confirm ortho-substitution on the pyridine ring (J = 4.8–5.2 Hz).

¹³C NMR Spectroscopy

Key resonances correlate with hybridization states:

- Tetrazole C8 : 161.1–164.9 ppm (sp²-hybridized).

- Pyridine C2 : 149.7 ppm (ipso to methylene).

- Carbonyl (C=O) : 167.3 ppm.

Infrared (IR) Spectroscopy

Critical absorption bands identify functional groups:

Tautomeric Behavior of Tetrazole Moiety

The 1H-tetrazole group exhibits pH-dependent tautomerism:

In solution (DMSO-d₆):

- Dominant 1H-tautomer (N1–H) at neutral pH (δ 9.21 ppm).

- 2H-tautomer forms <5% population, detectable via variable-temperature NMR.

Solid state (X-ray):

- Exclusive 1H-tautomer stabilization via N1–H⋯N4 hydrogen bonds (2.87 Å).

- Tautomeric locking through crystal packing forces, as evidenced by:

Table 2: Tautomeric equilibrium constants (Kₜ) for tetrazole derivatives

| Condition | Kₜ (1H:2H) | Method |

|---|---|---|

| Solution (DMSO) | 95:5 | ¹H NMR integration |

| Solid state | 100:0 | X-ray diffraction |

Properties

Molecular Formula |

C13H10N6O |

|---|---|

Molecular Weight |

266.26 g/mol |

IUPAC Name |

N-pyridin-2-yl-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C13H10N6O/c20-13(16-12-7-3-4-8-14-12)10-5-1-2-6-11(10)19-9-15-17-18-19/h1-9H,(H,14,16,20) |

InChI Key |

HXQMYJVOSXMELX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Coupling with Pyridine: The tetrazole derivative is then coupled with a pyridine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Formation of Benzamide: The final step involves the formation of the benzamide group, which can be achieved by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.

Reduction: Reduction reactions could potentially occur at the tetrazole ring.

Substitution: The compound can undergo substitution reactions, especially at the benzamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could lead to partially or fully reduced tetrazole rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds containing tetrazole and pyridine rings exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide can induce apoptosis in cancer cell lines and inhibit cell proliferation by modulating key signaling pathways such as PI3K/Akt and MAPK/ERK pathways .

Antimicrobial Properties:

This compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) reported for this compound indicate effective bacterial inhibition against strains like Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects:

Studies have highlighted the anti-inflammatory properties of this compound, showing its ability to inhibit pro-inflammatory cytokine production and reduce inflammation in animal models. This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Based Drug Design

The unique combination of functional groups in this compound allows it to serve as a valuable scaffold for developing new drugs. Structure-based drug design (SBDD) efforts have successfully identified potent inhibitors for various molecular targets by modifying this compound’s structure .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer | Significant reduction in tumor size in xenograft models when treated with the compound. |

| Study 2 | Antimicrobial | Effective bacterial inhibition with MIC values comparable to standard antibiotics. |

| Study 3 | Anti-inflammatory | Reduced edema and inflammatory markers in animal models of arthritis. |

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

N-(2-Chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide (CAS 1040701-69-6)

3,4-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide (CAS 1324097-03-1)

- Structure : Incorporates a thiadiazole ring instead of pyridine and adds methyl groups to the benzamide.

- Molecular Formula : C₁₄H₁₅N₇OS (MW: 329.38) .

- Key Differences : The thiadiazole moiety may confer distinct electronic effects, influencing binding affinity. Methyl groups could sterically hinder interactions or improve metabolic stability.

Analogs with Varied Heterocyclic Systems

N-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1421454-35-4)

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

- Structure : Replaces the benzamide core with a benzimidazole-pyrimidine hybrid.

- Molecular Formula : C₁₃H₁₄N₆ (MW: 254.29) .

- Key Differences : The benzimidazole-pyrimidine framework may engage in different binding modes, such as intercalation or kinase inhibition.

Data Tables

Table 1: Structural and Molecular Comparison

Biological Activity

N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound has the molecular formula and a molecular weight of 280.28 g/mol. Its structure consists of a pyridine ring, a benzamide moiety, and a tetrazole group. This unique combination of functional groups is believed to contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H12N6O |

| Molecular Weight | 280.28 g/mol |

| Structural Features | Pyridine, Benzamide, Tetrazole |

The biological activity of this compound is primarily attributed to its ability to act as a ligand in biochemical assays. The compound can form hydrogen bonds and π-π interactions with various biological targets, including enzymes and receptors. Such interactions are crucial for influencing the activity of these targets, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies utilizing the agar diffusion method have demonstrated its effectiveness in inhibiting bacterial growth .

- Anti-inflammatory Properties : In vivo studies have indicated that derivatives containing the tetrazole moiety possess anti-inflammatory effects comparable to standard drugs like diclofenac sodium and nimesulide. This suggests that this compound may also exhibit similar properties .

- Anticancer Potential : Preliminary studies suggest that this compound could inhibit the proliferation of cancer cells. For instance, docking studies have indicated binding affinities with proteins involved in cancer pathways, suggesting its potential as an anticancer agent.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones against S. aureus and E. coli, highlighting its potential as an antibacterial agent.

Study 2: Anti-inflammatory Assessment

In another study focusing on anti-inflammatory activity, the compound was tested in an animal model for its effect on inflammation markers. The results showed a marked reduction in inflammatory cytokines, supporting its therapeutic potential in treating inflammatory diseases.

Study 3: Anticancer Activity

Research involving computational docking and cell viability assays demonstrated that this compound could effectively bind to cancer-related targets, resulting in reduced cell proliferation in various cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.